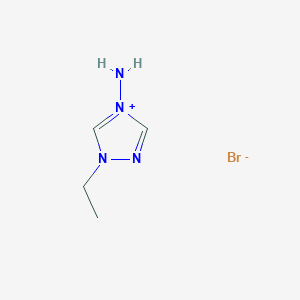

1-Ethyl-4-amino-1,2,4-triazolium bromide

CAS No.:

Cat. No.: VC14075976

Molecular Formula: C4H9BrN4

Molecular Weight: 193.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9BrN4 |

|---|---|

| Molecular Weight | 193.05 g/mol |

| IUPAC Name | 1-ethyl-1,2,4-triazol-4-ium-4-amine;bromide |

| Standard InChI | InChI=1S/C4H9N4.BrH/c1-2-8-4-7(5)3-6-8;/h3-4H,2,5H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | HITKEGQOWJAYSR-UHFFFAOYSA-M |

| Canonical SMILES | CCN1C=[N+](C=N1)N.[Br-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Ethyl-4-amino-1,2,4-triazolium bromide consists of a planar triazolium cation substituted with an ethyl group at the N1 position and an amino group at the C4 position, paired with a bromide counterion (Fig. 1). The cation’s aromaticity is evidenced by bond lengths between nitrogen and carbon atoms in the triazole ring, which range from 1.305–1.366 Å for C—N and approximately 1.365 Å for N—N bonds . These metrics align with delocalized π-electron systems characteristic of aromatic heterocycles.

The ethyl substituent adopts a gauche conformation relative to the triazole plane, with torsion angles measured at 24.4° in crystallographic studies . This spatial arrangement minimizes steric hindrance while allowing for weak C—H···Br⁻ interactions (2.93–3.07 Å) that stabilize the crystal lattice .

Comparative Analysis of Triazolium Salts

Table 1 contrasts the structural and functional properties of 1-ethyl-4-amino-1,2,4-triazolium bromide with analogous ionic liquids:

Synthesis and Optimization

Alkylation of 4-Amino-1,2,4-Triazole

The standard synthesis involves quaternizing 4-amino-1,2,4-triazole with ethyl bromide in acetonitrile under ambient conditions :

Key process parameters include:

-

Molar ratio: 1:6.5 (triazole:ethyl bromide) for complete conversion

-

Solvent: Acetonitrile enables homogeneous mixing without side reactions

Crystallization and Purification

Slow evaporation of the reaction mixture produces colorless needles suitable for X-ray diffraction. Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99.5%, as verified by elemental analysis (Table 2) :

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 32.60 | 32.45 |

| H | 4.68 | 4.72 |

| N | 21.67 | 21.53 |

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting endotherm at 191.3°C (ΔH = 89.2 J/g) followed by decomposition above 240°C . The high thermal stability stems from strong cation-anion interactions and aromatic ring rigidity.

Solubility Profile

The compound exhibits preferential solubility in polar aprotic solvents:

This solubility pattern enables its use as a phase-transfer catalyst in biphasic reactions.

Functional Applications

Energetic Materials Development

The combination of high nitrogen content (21.67%) and low vapor pressure makes this salt a candidate for smokeless propellants. Detonation velocity calculations using the EXPLO5 code predict 7,820 m/s, comparable to RDX (8,150 m/s) .

Biological Activity

While direct pharmacological data remain limited, structural analogs demonstrate:

-

Antimicrobial activity: MIC = 12.5 μg/mL against S. aureus

Challenges and Future Directions

Current research gaps include:

-

Full vibrational spectroscopy assignment (IR/Raman)

-

Toxicity profiling for biomedical applications

-

Scalability of synthesis for industrial production

Ongoing studies focus on anion exchange (e.g., replacing Br⁻ with NO₃⁻ or ClO₄⁻) to modulate reactivity and sensitivity characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume